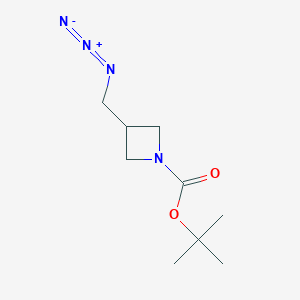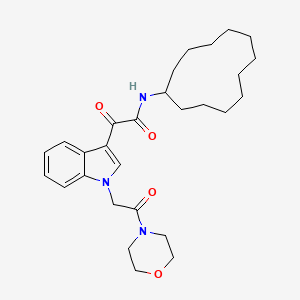
3-Azidomethyl-azetidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are valuable compounds in pharmaceutical and agrochemical research . The compound you’re interested in, “3-Azidomethyl-azetidine-1-carboxylic acid tert-butyl ester”, is a derivative of azetidine.
Synthesis Analysis
Azetidines can be synthesized through various methods. One common method for the formation of tert-butyl esters, which seems relevant to your compound, is the Fischer–Speier esterification . This involves refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst . Another method involves the use of various tert-butylating agents, including di-tert-butyl dicarbonate (Boc2O) .Chemical Reactions Analysis
The Steglich Esterification is a mild reaction that allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the compound “Methyl 1-Boc-azetidine-3-carboxylate” has a molecular weight of 215.25, and it’s a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Modification of Amino Acid Analogues
- Azetidine-2-carboxylic acid analogs, including those with 3-Azidomethyl-azetidine structures, are synthesized for studying the influence of conformation on peptide activity. These compounds serve as tools in peptide and protein research, particularly in understanding structural aspects of amino acids and peptides (Sajjadi & Lubell, 2008).
Application in Drug Design
- In medicinal chemistry, azetidine derivatives are used to enhance the efficacy of certain drugs. For instance, 3'-Azido-2',3'-dideoxythymidine (AZT) prodrugs have been designed using azetidine-based modifications. These modifications aim to improve drug delivery, reduce toxicity, and enhance blood-brain barrier penetration (Parang, Wiebe, & Knaus, 2000).
Organic Synthesis and Chemical Reactions
- Azetidine-2-carboxylic acid esters, including 3-Azidomethyl-azetidine variants, are explored in organic synthesis for the production of optically active α-substituted azetidine-2-carboxylic acid esters. These compounds are crucial for creating chiral building blocks in chemical synthesis (Tayama, Nishio, & Kobayashi, 2018).
- The strain-release-driven homologation of boronic esters, which includes the synthesis of azetidine-containing compounds, is applied in the creation of novel medicinal compounds. This approach is useful for the modular construction of azetidines, which are significant in medicinal chemistry (Fawcett et al., 2019).
Biological Studies
- Azetidine-2-carboxylic acid and its derivatives, including the 3-Azidomethyl-azetidine variants, have been studied in the context of their biological activities. For instance, their uptake and incorporation in organisms like Arabidopsis thaliana and Escherichia coli have been investigated, shedding light on their biological roles and potential applications in biochemistry (Verbruggen, van Montagu, & Messens, 1992).
Wirkmechanismus
Target of Action
It’s worth noting that azetidine derivatives are often used in the synthesis of pharmaceuticals and bioactive compounds .
Mode of Action
It can participate in a variety of chemical reactions, including click chemistry, which is a reliable, high yielding reaction that can occur under mild and benign conditions .
Biochemical Pathways
Azetidine derivatives are known to be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Given its potential use in the synthesis of pharmaceuticals and bioactive compounds, it may have diverse effects depending on the specific context of its use .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-(azidomethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-7(6-13)4-11-12-10/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIQVGKDJCIPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2927348.png)
![N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927352.png)
![3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine](/img/structure/B2927353.png)
![N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2927354.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid](/img/structure/B2927356.png)
![2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2927357.png)



![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2927363.png)

